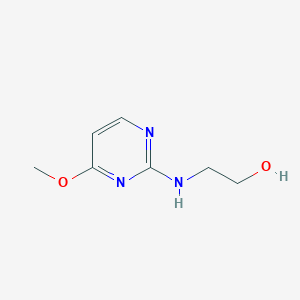

2-((4-Methoxypyrimidin-2-yl)amino)ethanol

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-[(4-methoxypyrimidin-2-yl)amino]ethanol |

InChI |

InChI=1S/C7H11N3O2/c1-12-6-2-3-8-7(10-6)9-4-5-11/h2-3,11H,4-5H2,1H3,(H,8,9,10) |

InChI Key |

WITACONVPMVJHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxypyrimidin-2-yl)amino)ethanol typically involves the reaction of 4-methoxypyrimidine with aminoethanol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to speed up the reaction and reduce the energy requirements.

Chemical Reactions Analysis

Key Reaction Mechanisms

2.1. Nucleophilic Aromatic Substitution

Pyrimidine rings are generally less reactive toward nucleophilic substitution unless activated by electron-withdrawing groups (e.g., Cl, NO₂) or directing groups. In the target compound:

-

Position 4 : Substitution with methoxide occurs via nucleophilic attack on the electron-deficient pyrimidine ring.

-

Position 2 : Substitution with aminoethanol involves displacement of the chlorine atom by the amine nucleophile.

2.2. Role of Base and Solvent

-

Triethylamine : Acts as a proton scavenger, neutralizing HCl byproduct and driving the reaction to completion .

-

Solvent : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) facilitate nucleophilic substitution by stabilizing intermediates .

3.1. Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | - NH : Broad peak (δ 7.5–8.5 ppm). |

text- **[CH₂CH₂OH](pplx://action/followup)**: Peaks for CH₂ groups (δ 3.5–4.0 ppm) and OH (δ 1.5–2.5 ppm). - **[Pyrimidine protons](pplx://action/followup)**: Deshielded aromatic protons (δ 8.0–9.0 ppm)[1][6]. |

| ¹³C NMR | - C=O (if present) : δ ~160–170 ppm.

- Pyrimidine carbons : δ ~150–170 ppm (sp² carbons) . |

| IR | - N-H stretch : Broad peak at ~3200–3400 cm⁻¹.

- O-H stretch : Broad peak at ~3300–3500 cm⁻¹ . |

3.2. Mass Spectrometry

-

ESI-MS : Molecular ion peak at m/z ~167–200 (depending on molecular weight).

-

Fragmentation : Loss of H₂O or cleavage of the aminoethanol group .

Reaction Optimization and Yield

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Base | Et₃N or K₂CO₃ | 70–90% |

| Temperature | 20–60°C | 70–90% |

| Solvent | CH₂Cl₂ or DMF | 70–90% |

Challenges and Considerations

-

Regioselectivity : Ensuring substitution occurs exclusively at positions 2 and 4 without side reactions.

-

Stability : Aminoethanol’s hydroxyl group may undergo oxidation or elimination under harsh conditions.

-

Purification : Column chromatography (e.g., SiO₂, DCM/MeOH) is critical to isolate the product .

Scientific Research Applications

2-((4-Methoxypyrimidin-2-yl)amino)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 2-((4-Methoxypyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of 2-((4-Methoxypyrimidin-2-yl)amino)ethanol and its analogs:

*Molecular weights calculated based on formula or structural data from references.

Key Observations:

- Substituent Position and Polarity : The 4-methoxy group in the target compound enhances polarity compared to alkyl-substituted analogs (e.g., 6-methyl-2-propyl in ), which may improve aqueous solubility but reduce membrane permeability .

- Functional Group Impact: The ethanolamine (-NH-(CH2)2-OH) moiety is conserved across analogs, suggesting its role in hydrogen bonding or metal coordination. However, extended chains (e.g., ethoxyethanol in ) introduce additional flexibility and hydrophilicity.

Physicochemical Properties

- Solubility: The target compound’s methoxy and hydroxyl groups enhance solubility in polar solvents (e.g., methanol, DMF) compared to analogs with bulky substituents (e.g., cyclohexylamino in ).

- Stability : The absence of nitro or thio groups (cf. ) may improve oxidative stability under physiological conditions.

Biological Activity

2-((4-Methoxypyrimidin-2-yl)amino)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a pyrimidine ring substituted with a methoxy group and an amino ethanol side chain. The synthesis typically involves the reaction of 4-methoxypyrimidine derivatives with amino ethanol under controlled conditions to yield the target compound. Various synthetic routes have been explored, including multicomponent reactions and coupling methods that enhance yield and purity .

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, related pyrimidine derivatives have shown efficacy against RNA viruses, including those responsible for Ebola and coronaviruses. The mechanism of action often involves inhibition of viral replication by targeting specific viral enzymes .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies showed that related pyrimidine derivatives effectively inhibited kinases involved in cancer cell signaling pathways, which could lead to novel therapeutic strategies against resistant cancer types .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated in models of chronic inflammation. Research indicates that it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Antiviral Activity Against Ebola Virus : In a controlled study, this compound was tested against the Ebola virus. The compound exhibited an EC50 value indicating potent antiviral activity, suggesting its potential as a therapeutic agent during outbreaks .

- Cancer Cell Proliferation Inhibition : A recent study assessed the impact of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

- Reduction of Inflammatory Markers : In animal models of inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential utility in managing inflammatory conditions .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.